molecular formula C11H12N2O B12042779 2-(o-Tolyl)imidazole-4-methanol

2-(o-Tolyl)imidazole-4-methanol

Cat. No.: B12042779
M. Wt: 188.23 g/mol
InChI Key: OGULGNHODNGHFC-UHFFFAOYSA-N
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Description

2-(o-Tolyl)imidazole-4-methanol is a heterocyclic organic compound that features an imidazole ring substituted with a tolyl group at the 2-position and a hydroxymethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(o-Tolyl)imidazole-4-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of o-toluidine with glyoxal in the presence of ammonium acetate, followed by reduction of the resulting imidazole derivative to introduce the hydroxymethyl group at the 4-position. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(o-Tolyl)imidazole-4-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(o-Tolyl)imidazole-4-carboxylic acid.

    Reduction: 2-(o-Tolyl)imidazoline-4-methanol.

    Substitution: Halogenated derivatives like 2-(o-Bromotolyl)imidazole-4-methanol.

Scientific Research Applications

2-(o-Tolyl)imidazole-4-methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(o-Tolyl)imidazole-4-methanol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, influencing the activity of the target molecule. The hydroxymethyl group may enhance solubility and facilitate cellular uptake, contributing to its biological effects.

Comparison with Similar Compounds

  • 2-Phenylimidazole-4-methanol
  • 2-(p-Tolyl)imidazole-4-methanol
  • 2-(o-Tolyl)imidazole-4-carboxylic acid

Comparison: 2-(o-Tolyl)imidazole-4-methanol is unique due to the presence of the o-tolyl group, which can influence its reactivity and interaction with biological targets. Compared to 2-Phenylimidazole-4-methanol, the methyl group in the o-tolyl substituent can provide steric hindrance, affecting the compound’s binding affinity and selectivity. The hydroxymethyl group at the 4-position also differentiates it from carboxylic acid derivatives, offering distinct chemical and biological properties .

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

[2-(2-methylphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H12N2O/c1-8-4-2-3-5-10(8)11-12-6-9(7-14)13-11/h2-6,14H,7H2,1H3,(H,12,13)

InChI Key

OGULGNHODNGHFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(N2)CO

Origin of Product

United States

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